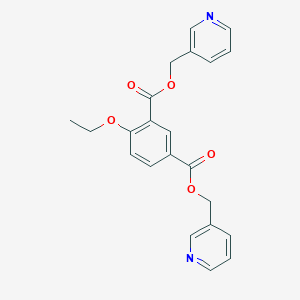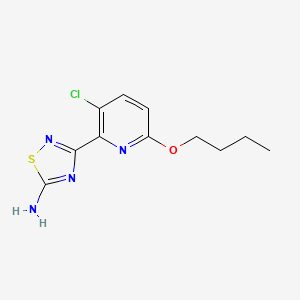
(2(3H)-Benzothiazolethione)dichlorozinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2(3H)-Benzothiazolethione)dichlorozinc is a coordination compound that features a benzothiazolethione ligand coordinated to a zinc center with two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2(3H)-Benzothiazolethione)dichlorozinc typically involves the reaction of zinc chloride with 2-mercaptobenzothiazole in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:
ZnCl2+C7H5NS2→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2(3H)-Benzothiazolethione)dichlorozinc can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the zinc center.
Coordination Chemistry: The benzothiazolethione ligand can coordinate with other metal centers, forming complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coordination Chemistry: Various metal salts can be used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include substituted zinc complexes.
Oxidation and Reduction: Products include oxidized or reduced forms of the zinc complex.
Coordination Chemistry: Products include multi-metallic complexes with diverse structures.
Aplicaciones Científicas De Investigación
Chemistry
(2(3H)-Benzothiazolethione)dichlorozinc is used as a precursor in the synthesis of other zinc-containing compounds and coordination complexes. It is also studied for its catalytic properties in various organic reactions.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of zinc-based drugs. Its coordination properties make it a candidate for drug delivery systems and as a therapeutic agent in treating diseases related to zinc deficiency.
Industry
In the industrial sector, this compound is used in the production of materials with specific properties, such as corrosion-resistant coatings and advanced polymers.
Mecanismo De Acción
The mechanism of action of (2(3H)-Benzothiazolethione)dichlorozinc involves its ability to coordinate with various biological molecules, influencing their structure and function. The zinc center can interact with enzymes and proteins, potentially inhibiting or activating their activity. The benzothiazolethione ligand can also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2(3H)-Benzothiazolethione)dibromozinc
- (2(3H)-Benzothiazolethione)diiodozinc
- (2(3H)-Benzothiazolethione)difluorozinc
Uniqueness
(2(3H)-Benzothiazolethione)dichlorozinc is unique due to its specific coordination environment and the presence of chlorine atoms, which influence its reactivity and stability. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
56378-59-7 |
|---|---|
Fórmula molecular |
C7H5Cl2NS2Zn |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
3H-1,3-benzothiazole-2-thione;dichlorozinc |
InChI |
InChI=1S/C7H5NS2.2ClH.Zn/c9-7-8-5-3-1-2-4-6(5)10-7;;;/h1-4H,(H,8,9);2*1H;/q;;;+2/p-2 |
Clave InChI |
JNVLGDNMPXDZSK-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)NC(=S)S2.Cl[Zn]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)





![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

